N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Hybrid Compounds
Recent Advances in Sulfonamide Hybrids : Sulfonamides are recognized for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. Recent studies have focused on two-component sulfonamide hybrids, incorporating various organic compounds to create hybrids with enhanced biological activities. These advances cover the design and development of hybrids containing coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine, demonstrating significant progress in the synthesis and biological evaluation of such agents (Ghomashi et al., 2022).
Antimicrobial Applications
Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. These compounds have shown high antibacterial activities, indicating their potential in addressing antibiotic resistance issues (Azab et al., 2013).
Green Chemistry in Heterocyclic Compound Synthesis
Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds : A green and efficient approach for synthesizing novel isoxazole fused quinoline scaffolds has been developed, highlighting the importance of sustainable methods in chemical synthesis. This process is characterized by short reaction times, excellent yields, and the absence of extraction and chromatographic purification steps, underlining the shift towards more environmentally friendly chemistry (Poomathi et al., 2015).
Innovative Synthesis Methods
Beckmann Rearrangement in Heterocyclic System Synthesis : The Beckmann rearrangement, facilitated by trifluoromethanesulfonic anhydride, has been utilized in synthesizing compounds containing new pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic systems. This demonstrates the continual innovation in synthetic methods for creating complex molecular architectures (Yakovenko et al., 2021).
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-26-14-16(13-22-26)29(27,28)25-20-19(21-12-11-15-7-3-2-4-8-15)23-17-9-5-6-10-18(17)24-20/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPKRFOFVYOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.